molecular formula C22H21FN2O3S B2818516 (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1111147-08-0

(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2818516
CAS No.: 1111147-08-0
M. Wt: 412.48
InChI Key: TVVNVLHGPKMDNH-UHFFFAOYSA-N
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Description

(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone is a highly specialized chemical compound known for its unique structural features. The compound contains a quinoline core, substituted with a fluoro group, an o-tolylsulfonyl group, and a piperidinylmethanone moiety. This complex molecular structure gives it a range of interesting chemical and biological properties.

Preparation Methods

Synthetic Routes

The synthesis of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic synthesis. The primary steps might include:

  • Formation of the quinoline core: Utilizing an appropriate quinoline precursor, often involving cyclization reactions.

  • Introduction of the fluoro group: Using selective fluorination techniques to attach the fluoro group at the 6th position of the quinoline.

  • Attachment of the o-tolylsulfonyl group: This often involves a sulfonylation reaction, where o-tolyl sulfonyl chloride reacts with the intermediate quinoline compound.

  • Piperidinylmethanone moiety attachment: The final step typically includes the reaction of a piperidine derivative with the existing quinoline structure.

Reaction Conditions

  • Temperature: Generally carried out under controlled temperatures, often ranging from room temperature to moderate heating.

  • Solvents: Commonly used solvents include dichloromethane, acetonitrile, and toluene.

  • Catalysts: Specific catalysts may be used depending on the reaction steps, such as Lewis acids for sulfonylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve large-scale equipment and optimized reaction conditions to ensure high yield and purity. Automated synthesis and continuous flow techniques might also be applied to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethanone moiety, forming various oxidized derivatives.

  • Reduction: The quinoline core and the sulfonyl group may participate in reduction reactions under specific conditions.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro and sulfonyl sites.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, permanganates.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution agents: Halides, anhydrides for electrophilic substitution.

Major Products

  • Oxidation products: Various oxidized derivatives of the piperidinylmethanone moiety.

  • Reduction products: Reduced forms of the quinoline or sulfonyl group.

  • Substitution products: Compounds with different substituents replacing the fluoro or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

This compound is investigated for its potential interactions with various biological targets, making it useful in biochemical and pharmacological research.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential, possibly as an antiviral, antibacterial, or anticancer agent due to its unique molecular interactions.

Industry

In industrial applications, this compound might be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the quinoline core are crucial for binding affinity, while the sulfonyl and piperidinylmethanone moieties modulate the overall biological activity. Pathways involved may include inhibition of specific enzymes or blocking receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • (6-Fluoroquinolin-3-yl)methanone derivatives: These compounds share the quinoline and fluoro features.

  • Sulfonylquinoline derivatives: These have similar sulfonyl and quinoline structures.

  • Piperidinylmethanone compounds: These compounds share the piperidinylmethanone moiety.

Uniqueness

(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific scientific and industrial applications, differentiating it from other similar compounds in its class.

There you have it—quite the journey into the world of this compound!

Properties

IUPAC Name

[6-fluoro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVNVLHGPKMDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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